3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with chloro and nitro groups, and a pyridine ring attached via a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from appropriate hydrazines and 1,3-diketones under acidic or basic conditions.
Nitration and chlorination: Introducing nitro and chloro groups through electrophilic aromatic substitution reactions.
Coupling with pyridine: Using coupling agents like EDCI or DCC to link the pyrazole derivative with a pyridine derivative via an amide bond.
Industrial Production Methods
Industrial production might involve optimizing the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This could include using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: NaNH2, thiols
Major Products
Amino derivatives: From reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution of the chloro group.
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYL)PROPANAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with nitro and chloro substituents can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-pyridyl)propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N-(4-pyridyl)propanamide
Uniqueness
The combination of chloro and nitro groups on the pyrazole ring, along with the pyridine moiety, may confer unique biological properties, such as enhanced binding affinity or specificity for certain targets.
Properties
Molecular Formula |
C11H10ClN5O3 |
---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C11H10ClN5O3/c12-9-7-16(15-11(9)17(19)20)6-3-10(18)14-8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,13,14,18) |
InChI Key |
WPQJVZHBKKAYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.